

3,5-Dimethyl-4-Isoxazolecarbaldehyde chemical properties

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Compound of Interest

Compound Name:	3,5-Dimethyl-4-Isoxazolecarbaldehyde
Cat. No.:	B1296051

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An In-depth Technical Guide to **3,5-Dimethyl-4-Isoxazolecarbaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Versatile Heterocyclic Building Block

3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9) is a heterocyclic aldehyde that has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.^[1] Structurally, it features a stable five-membered isoxazole ring, substituted with two methyl groups at the 3- and 5-positions and a reactive carbaldehyde group at the 4-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable scaffold for constructing more complex molecular architectures.^[2] Its significance is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the isoxazole moiety often serves as a core structural motif in bioactive compounds.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a focused exploration of its role as a key pharmacophore in modern drug development, particularly in the realm of epigenetic modulation.

Physicochemical and Structural Properties

The fundamental properties of **3,5-Dimethyl-4-Isoxazolecarbaldehyde** are summarized below. These characteristics are critical for its handling, storage, and application in synthetic

protocols.

Property	Value	Reference(s)
CAS Number	54593-26-9	[1] [4]
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[4]
IUPAC Name	3,5-dimethyl-1,2-oxazole-4-carbaldehyde	
Synonyms	3,5-Dimethylisoxazole-4-carboxaldehyde, 4-Formyl-3,5-dimethylisoxazole	[1]
Appearance	White to off-white crystalline solid or powder	[1]
Melting Point	54-56 °C	[2] [4]
Boiling Point	235.8 °C at 760 mmHg	[2]
Density	1.14 g/cm ³ (Predicted)	[2] [4]
Solubility	Soluble in common organic solvents like ethanol, methanol, and DMSO; slightly soluble in water.	[5]
SMILES	Cc1c(C=O)c(C)on1	[1]

Spectroscopic Profile: An Analytical Fingerprint

While a publicly available, verified full spectroscopic dataset for this specific intermediate is limited, its structure allows for a confident prediction of its key analytical signatures based on established principles of NMR and IR spectroscopy.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and highly characteristic. The most downfield signal would be the aldehyde proton (-CHO), appearing

as a singlet in the δ 9.5-10.5 ppm region. The two methyl groups at the C3 and C5 positions of the isoxazole ring would appear as two distinct singlets, likely in the δ 2.0-3.0 ppm range.

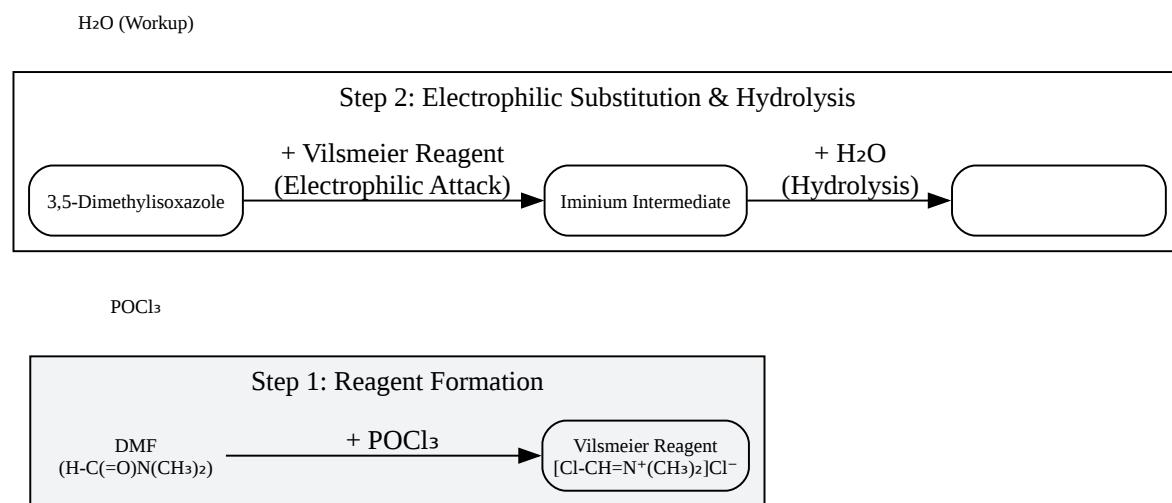
- ^{13}C NMR Spectroscopy: The carbon spectrum provides further confirmation of the structure. Key expected signals include the aldehyde carbonyl carbon at δ 185-195 ppm, the two substituted isoxazole ring carbons (C3 and C5) around δ 160-170 ppm, the formylated carbon (C4) at approximately δ 110-120 ppm, and the two methyl carbons in the upfield region of δ 10-20 ppm.[6]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around $1690\text{-}1715\text{ cm}^{-1}$, characteristic of the C=O stretching vibration of an aromatic aldehyde. Additional peaks corresponding to C-H stretching of the methyl and aldehyde groups, as well as C=N and C-O stretching from the isoxazole ring, would also be present.
- Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion (M^+) peak at $\text{m/z} = 125$, corresponding to the molecular weight of the compound.

Synthesis: The Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing **3,5-Dimethyl-4-Isoxazolecarbaldehyde** is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[8] In this case, the substrate is the readily available 3,5-dimethylisoxazole.

The underlying mechanism involves two main stages. First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl_3).[9][10] This electrophilic species then reacts with the electron-rich 4-position of the 3,5-dimethylisoxazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[8][11]

Vilsmeier-Haack Reaction Mechanism

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Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **3,5-Dimethyl-4-Isoazolecarbaldehyde**.^[12]

- Reagent Preparation: In a three-necked flask equipped with a stirrer and a thermometer, add N,N-dimethylformamide (DMF, 5 mL) and cool the flask to 0-5 °C using an ice bath.
- Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.5 mL) to the cooled DMF while stirring. Maintain the temperature below 10 °C. Continue stirring at 0-5 °C for 20 minutes to allow for the complete formation of the Vilsmeier reagent.
- Addition of Substrate: Prepare a solution of 3,5-dimethylisoxazole (5 mmol) dissolved in a minimal amount of DMF (2 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

- Reaction: After the addition is complete, raise the temperature to 35 °C and allow the reaction to proceed for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously add 10 mL of water. Adjust the pH to neutral (pH 7-8) using a 15% aqueous sodium hydroxide solution.
- Workup: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis of the iminium intermediate.
- Isolation and Purification: Cool the mixture to room temperature. A solid product should precipitate. Collect the crude product by filtration. The resulting solid can be purified by silica gel column chromatography to yield the pure **3,5-Dimethyl-4-Isoxazolecarbaldehyde**.[\[12\]](#)

Chemical Reactivity and Synthetic Utility

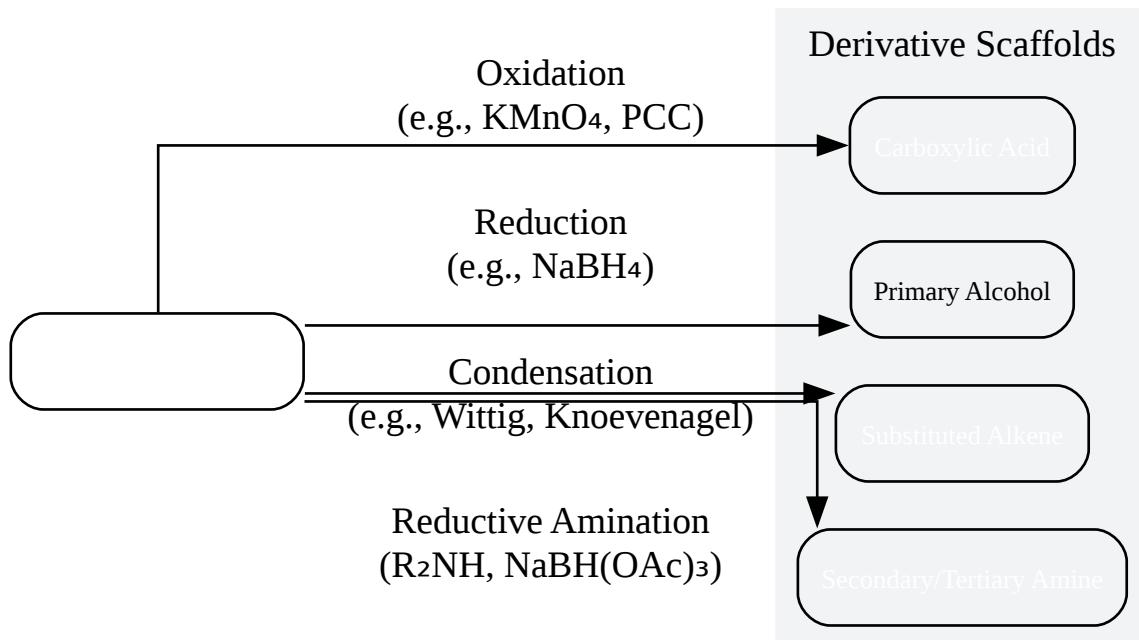
The synthetic value of **3,5-Dimethyl-4-Isoxazolecarbaldehyde** stems from the reactivity of its aldehyde group and the stability of the isoxazole core. The aldehyde can undergo a wide range of classical transformations, serving as an electrophilic partner for various nucleophiles. This allows for the elaboration of the C4 position into more complex functionalities, which is a cornerstone of its utility in building diverse molecular libraries for screening.

Key transformations include:

- Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid, another valuable synthetic intermediate.
- Reduction: Reduction with agents like sodium borohydride yields the corresponding primary alcohol.
- Condensation Reactions: It readily participates in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.
- Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted aminomethyl isoxazoles.

These reactions demonstrate its role as a versatile branching point in a synthetic sequence, enabling the creation of a wide array of derivatives from a single, accessible precursor.

Synthetic Utility of the Carbaldehyde



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Caption: Key synthetic transformations starting from the title compound.

Application in Drug Discovery: A Potent Epigenetic Modulator

One of the most compelling applications of the 3,5-dimethylisoxazole scaffold, often introduced via the carbaldehyde or related intermediates, is in the development of inhibitors for bromodomain-containing proteins, particularly BRD4.^[13] Bromodomains are epigenetic "reader" proteins that recognize and bind to acetylated lysine (KAc) residues on histone tails, a key signaling event in transcriptional activation.^[2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family and is a critical regulator of oncogenes like c-Myc. Its dysregulation is implicated in various cancers, making it a high-priority therapeutic target.^[12] [13]

Pioneering research has revealed that the 3,5-dimethylisoxazole moiety is a highly effective bioisostere for acetylated lysine.[\[14\]](#) X-ray crystallography studies have shown that the nitrogen atom of the isoxazole ring accepts a crucial hydrogen bond from a conserved asparagine residue (Asn140 in BRD4) within the KAc binding pocket.[\[14\]](#) This interaction mimics the way the carbonyl oxygen of the natural acetyl-lysine ligand binds, effectively blocking the reader function of the bromodomain.[\[2\]](#) The **3,5-Dimethyl-4-Isoxazolecarbaldehyde** serves as a foundational building block for synthesizing these potent and selective BRD4 inhibitors.

Caption: Isoxazole scaffold mimicking acetyl-lysine in BRD4 binding.

Safety and Handling

3,5-Dimethyl-4-Isoxazolecarbaldehyde is a chemical reagent and should be handled with appropriate care in a laboratory setting. While some safety data sheets (SDS) classify it as non-hazardous under REGULATION (EC) No 1272/2008, standard laboratory precautions are essential.[\[13\]](#)

- Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)
- First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists or if swallowed, seek medical attention.[\[13\]](#)

Conclusion

3,5-Dimethyl-4-Isoxazolecarbaldehyde is more than a simple chemical intermediate; it is a versatile and powerful tool for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the predictable reactivity of its aldehyde functional group, makes it an attractive starting material. Its most profound impact lies in its role as a foundational scaffold for a new class of epigenetic drugs targeting BET bromodomains. The ability of the isoxazole ring to act as a bioisosteric mimic of acetylated lysine highlights the subtle yet powerful design principles that drive modern drug discovery. For researchers in this field, a thorough understanding of this compound's properties and potential is essential for developing the next generation of targeted therapeutics.

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